molecular formula C24H29N5O2S B11280740 4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide

4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide

Cat. No.: B11280740
M. Wt: 451.6 g/mol
InChI Key: VVGLNGDFOLCQDL-UHFFFAOYSA-N
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Description

The compound 4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide typically involves multiple steps:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.

    Introduction of the 3-Methylbutyl Group: This can be achieved through alkylation reactions using suitable alkyl halides.

    Attachment of the Phenylethyl Group: This step usually involves amide bond formation, which can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving heating and the use of solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or alkyl positions, using reagents like alkyl halides or nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts. Its structural features could be optimized to enhance biological activity or selectivity.

Medicine

Medicinally, 4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide could be investigated for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide: can be compared with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

4-[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C24H29N5O2S/c1-17(2)12-15-28-23(31)22-19(13-16-32-22)29-20(26-27-24(28)29)9-6-10-21(30)25-14-11-18-7-4-3-5-8-18/h3-5,7-8,13,16-17H,6,9-12,14-15H2,1-2H3,(H,25,30)

InChI Key

VVGLNGDFOLCQDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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